molecular formula C16H12F2N2O5 B7468565 4-[2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy]benzamide

4-[2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy]benzamide

Cat. No. B7468565
M. Wt: 350.27 g/mol
InChI Key: RICWORYXMFBYDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy]benzamide, commonly known as DB844, is a synthetic compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. DB844 is a member of the benzoxaborole class of compounds, which are known to have antibacterial, antifungal, and antiparasitic properties. In

Scientific Research Applications

DB844 has been extensively studied for its potential therapeutic applications. It has been shown to have antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis. DB844 has also been shown to have antifungal activity against Candida albicans and other fungal species. In addition, DB844 has been shown to have antiparasitic activity against several protozoan parasites, including Trypanosoma cruzi, the causative agent of Chagas disease.

Mechanism of Action

The exact mechanism of action of DB844 is not fully understood, but it is believed to involve inhibition of aminoacyl-tRNA synthetases, which are enzymes involved in protein synthesis. DB844 has been shown to bind to the active site of these enzymes, preventing them from functioning properly and leading to inhibition of protein synthesis. This inhibition ultimately leads to the death of the target organism.
Biochemical and Physiological Effects
DB844 has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life in the body. In addition, DB844 has been shown to have a broad spectrum of activity against a variety of bacterial, fungal, and parasitic pathogens.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DB844 in lab experiments is its broad spectrum of activity against a variety of pathogens. This makes it a useful tool for studying the mechanisms of action of various antimicrobial agents. However, one limitation of using DB844 is its relatively high cost compared to other antibacterial, antifungal, and antiparasitic agents.

Future Directions

There are several future directions for research on DB844. One area of interest is the development of new derivatives of DB844 with improved activity and/or reduced toxicity. Another area of interest is the use of DB844 in combination with other antimicrobial agents to enhance its activity against certain pathogens. Finally, there is interest in studying the mechanism of action of DB844 in more detail, in order to better understand its potential therapeutic applications.

Synthesis Methods

DB844 is synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the coupling of 4-aminobenzoyl chloride with 2,2-difluoro-1,3-benzodioxole to form the intermediate 4-(2-(2,2-difluoro-1,3-benzodioxol-5-ylamino)-2-oxoethyl)benzoic acid. This intermediate is then reacted with boronic acid to form DB844.

properties

IUPAC Name

4-[2-[(2,2-difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O5/c17-16(18)24-12-6-3-10(7-13(12)25-16)20-14(21)8-23-11-4-1-9(2-5-11)15(19)22/h1-7H,8H2,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICWORYXMFBYDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)OCC(=O)NC2=CC3=C(C=C2)OC(O3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy]benzamide

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